2,3-Dinitro-4-amino-toluene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2,3-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-2-3-5(8)7(10(13)14)6(4)9(11)12/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZIHYPNPPPMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Strategies for the Directed Synthesis of 2,3-Dinitro-4-amino-toluene
The synthesis of this compound requires careful control of regioselectivity to introduce the three functional groups at the desired positions on the toluene (B28343) ring. Several strategies can be envisioned, primarily involving multi-step nitration and reduction sequences, or the amination of dinitrotoluene precursors.
Multi-Step Nitration and Reduction Approaches
A common and versatile method for the synthesis of polysubstituted aromatic compounds is the sequential introduction of functional groups through nitration and reduction steps.
One potential pathway to this compound begins with a commercially available precursor, 3-nitro-4-aminotoluene. The synthesis of this precursor itself involves the nitration of p-acetylamino-toluene, which is prepared by the acetylation of p-toluidine. The acetyl group serves as a protecting group for the amine and directs the incoming nitro group to the position ortho to the amino group. The nitration is typically carried out with a mixture of nitric and sulfuric acid. google.comgoogle.com Subsequent hydrolysis of the acetyl group yields 3-nitro-4-aminotoluene.
To obtain this compound, the amino group of 3-nitro-4-aminotoluene would likely need to be protected again, for instance by acetylation, to prevent its oxidation during the subsequent nitration step and to control the regioselectivity. Nitration of the resulting N-(4-methyl-3-nitrophenyl)acetamide would be expected to introduce a second nitro group. The directing effects of the existing substituents (methyl, nitro, and acetamido groups) would need to be carefully considered to achieve nitration at the desired C-2 position. Following the second nitration, deprotection of the amino group would yield the final product.
Alternatively, a route starting from 2,3-dinitrotoluene (B167053) could be considered. This would involve the selective introduction of an amino group at the C-4 position. However, the direct amination of an existing dinitrotoluene can be challenging to control regioselectively.
Another plausible multi-step approach involves the selective reduction of a more highly nitrated precursor, such as 2,3,4-trinitrotoluene (B1605512). The selective reduction of one nitro group in the presence of others is a known strategy in the synthesis of aminonitroaromatics. researchgate.netresearchgate.net Reagents such as sodium sulfide (B99878) or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can be employed for such selective reductions. researchgate.netoup.com The relative reactivity of the nitro groups in 2,3,4-trinitrotoluene would determine the feasibility and outcome of this approach. Studies on the reduction of other polynitroarenes have shown that the least sterically hindered nitro group is often preferentially reduced. stackexchange.com
| Starting Material | Key Steps | Intermediate(s) | Final Product |
| p-Toluidine | 1. Acetylation2. Nitration3. Hydrolysis4. Acetylation5. Nitration6. Hydrolysis | p-Acetylamino-toluene, 3-Nitro-4-acetylamino-toluene, 3-Nitro-4-aminotoluene, N-(4-methyl-3-nitrophenyl)acetamide, N-(4-methyl-2,3-dinitrophenyl)acetamide | This compound |
| 2,3,4-Trinitrotoluene | Selective reduction | - | This compound |
Amination Reactions of Dinitrotoluene Precursors
The direct introduction of an amino group onto a dinitrotoluene skeleton presents another synthetic avenue. The amination of 2,3-dinitrotoluene at the C-4 position would directly yield the target compound. Nucleophilic aromatic substitution (SNAr) reactions are a common method for introducing nucleophiles like ammonia (B1221849) or its equivalents onto activated aromatic rings. The two nitro groups in 2,3-dinitrotoluene strongly activate the ring towards such substitutions. However, controlling the position of amination can be challenging and may lead to a mixture of isomers.
The use of specific aminating agents and reaction conditions can enhance regioselectivity. For instance, vicarious nucleophilic substitution (VNS) is a powerful method for the amination of nitroaromatics. While not specifically documented for 2,3-dinitrotoluene to yield the 4-amino product, VNS reactions have been successfully employed for the amination of other nitroarenes.
Regioselectivity Control in Aromatic Substitution Reactions
The success of any synthetic strategy for this compound hinges on the precise control of regioselectivity during the aromatic substitution reactions (nitration and amination). The directing effects of the substituents already present on the toluene ring are paramount.
In the nitration of substituted toluenes, the incoming nitro group's position is dictated by the electronic and steric properties of the existing groups. For example, in the nitration of p-acetylamino-toluene, the acetylamino group is a strong ortho, para-director, and since the para position is blocked by the methyl group, nitration occurs at the ortho position (C-3). google.comgoogle.com When considering the second nitration of N-(4-methyl-3-nitrophenyl)acetamide, the directing effects of the methyl (ortho, para-directing), nitro (meta-directing), and acetamido (ortho, para-directing) groups must be collectively considered. The interplay of these directing effects will determine the feasibility of achieving the desired 2,3-dinitro substitution pattern. The use of different nitrating agents and reaction conditions can also influence the regiochemical outcome. cdnsciencepub.com
In the case of selective reduction of a trinitrotoluene precursor, the regioselectivity is influenced by factors such as the steric hindrance around the nitro groups and the electronic environment of the ring. It has been observed in the reduction of other polynitro compounds that the least sterically hindered nitro group is often the most susceptible to reduction. stackexchange.com In electrochemical reductions of 2,4,6-trinitrotoluene (B92697), the reduction has been shown to occur stepwise, with the nitro groups being reduced to amino groups. researchgate.net
Chemical Transformations of this compound
The presence of two nitro groups and an amino group on the aromatic ring of this compound allows for a variety of chemical transformations, targeting either the nitro functionalities or the amino group.
Reductive Transformations of Nitro Groups
The nitro groups of this compound can be reduced to the corresponding amino groups. The extent of reduction can be controlled by the choice of reducing agent and reaction conditions, potentially allowing for the selective reduction of one or both nitro groups.
Common reducing agents for nitroarenes include metals in acidic media (e.g., tin or iron in hydrochloric acid), catalytic hydrogenation (e.g., using a palladium or platinum catalyst), and transfer hydrogenation (e.g., using hydrazine hydrate with a catalyst). researchgate.netoup.comtandfonline.com The complete reduction of both nitro groups in this compound would yield 2,3,4-triaminotoluene.
The partial reduction of one of the two nitro groups is also a possibility. The relative reactivity of the C-2 and C-3 nitro groups towards reduction would determine the product distribution. In related dinitroaniline derivatives, it has been observed that a nitro group ortho to an amino group can be preferentially reduced. stackexchange.com This suggests that the C-3 nitro group in this compound might be more readily reduced than the C-2 nitro group.
| Transformation | Reagent(s) | Product(s) |
| Complete Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal/Acid (e.g., Sn/HCl) | 2,3,4-Triaminotoluene |
| Partial Reduction | Controlled reducing agents (e.g., Na₂S, Hydrazine Hydrate/Catalyst) | 2-Nitro-3,4-diaminotoluene and/or 3-Nitro-2,4-diaminotoluene |
Reactions Involving the Aromatic Amino Functionality
The primary aromatic amino group at the C-4 position is a versatile functional handle for a range of chemical transformations.
One of the most common reactions of primary aromatic amines is diazotization. Treatment of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, would lead to the formation of a diazonium salt (2,3-dinitro-4-methylbenzenediazonium salt). orgsyn.orglibretexts.org These diazonium salts are highly useful intermediates in organic synthesis and can undergo a variety of subsequent reactions, known as Sandmeyer-type reactions, to introduce a wide range of substituents in place of the diazo group. For example, treatment with copper(I) halides could introduce a halogen, while reaction with potassium iodide would yield the corresponding iodo-derivative. Hydrolysis of the diazonium salt would produce the corresponding phenol.
The amino group can also undergo acylation reactions with acyl halides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(4-methyl-2,3-dinitrophenyl)acetamide. This reaction is often used to protect the amino group during other transformations.
Furthermore, the amino group can be oxidized under specific conditions to a nitroso or even a nitro group. orgsyn.org It can also participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines).
| Reaction | Reagent(s) | Product Type |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt |
| Acylation | Acetyl chloride or Acetic anhydride | Amide |
| Oxidation | Oxidizing agents | Nitroso or Nitro compound |
| Condensation | Aldehydes or Ketones | Schiff Base (Imine) |
Nitration and Oxidation Reactions of Aminonitrotoluenes
The synthesis of specific isomers of aminodinitrotoluenes is highly dependent on the directing effects of the substituents on the toluene ring. The amino group (or its protected form, acetamido) is a strong activating ortho-, para-director, while the nitro groups are deactivating meta-directors. The preparation of this compound involves the careful nitration of an appropriate aminonitrotoluene precursor.
Nitration of 4-Acetamido-2-nitrotoluene
A key method for synthesizing the precursor to 4-amino-2,3-dinitrotoluene is the nitration of 4-acetamido-2-nitrotoluene. The existing substituents on the ring, an acetamido group at position 4 and a nitro group at position 2, direct the entry of the incoming nitro group. The powerful ortho-directing influence of the acetamido group guides the new nitro group to position 3.
Research conducted by Barben and Suschitzky in 1957 detailed the nitration of 4-acetamido-2-nitrotoluene. rsc.org They found that nitration with fuming nitric acid resulted in a mixture of 4-acetamido-2,3-dinitrotoluene and 4-acetamido-2,5-dinitrotoluene in a 2:1 ratio. rsc.org However, by controlling the reaction conditions, the selectivity of the nitration could be significantly altered. Specifically, using nitric acid with a specific gravity of 1.485 led to the formation of 4-acetamido-2,3-dinitrotoluene as the sole product. rsc.org
The presence of nitrous acid in the nitrating mixture was discovered to have a pronounced effect on the isomer distribution. rsc.org This finding highlights the sensitivity of the reaction's regioselectivity to the specific composition of the nitrating agent. Subsequent hydrolysis of the resulting 4-acetamido-2,3-dinitrotoluene yields the final product, 4-amino-2,3-dinitrotoluene.
The table below summarizes the effect of nitrous acid on the nitration of 4-acetamido-2-nitrotoluene, based on the findings from Barben and Suschitzky (1957). rsc.org
| Nitric Acid (sp. gr.) | Nitrous Acid Content | Yield of 4-Amino-2,3-dinitrotoluene (%) | Yield of 4-Amino-2,5-dinitrotoluene (%) |
|---|---|---|---|
| 1.5 | Present | 66 | 33 |
| 1.5 | Free from nitrous acid | 50 | 50 |
| 1.485 | Free from nitrous acid | 100 | 0 |
Oxidation of Aminonitrotoluenes
The oxidation of aminonitrotoluenes can lead to various products depending on the specific compound and oxidizing agent used. For instance, the oxidation of 4-acetamido-3-nitrotoluene using a neutral solution of potassium permanganate (B83412) results in the formation of 4-acetamido-3-nitrobenzoic acid. rsc.org In this reaction, the methyl group is oxidized to a carboxylic acid group, a common transformation for toluene derivatives. The reaction involves heating 4-acetamido-3-nitrotoluene with magnesium sulfate (B86663) in water, to which an aqueous solution of potassium permanganate is added. rsc.org This process yields 4-acetamido-3-nitrobenzoic acid, which can then be hydrolyzed to 4-amino-3-nitrobenzoic acid. rsc.org
Analytical Techniques for Comprehensive Characterization
Chromatographic Separation Methods for Isomeric Dinitrotoluenes and Aminonitrotoluenes
Chromatography is fundamental to the analysis of 2,3-Dinitro-4-amino-toluene, as it separates the target analyte from a complex mixture of isomers and related compounds that are often present in synthesis or environmental samples. nih.gov The choice of chromatographic method depends on the sample matrix, required sensitivity, and the specific isomers that need to be resolved.
High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing nitroaromatic compounds because it avoids the high temperatures used in gas chromatography, which can cause thermal degradation of sensitive analytes. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. conquerscientific.com In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase. Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. conquerscientific.com
The separation of dinitrotoluene (DNT) and aminodinitrotoluene (ADNT) isomers can be challenging. For instance, EPA Method 8330B specifies a 50:50 methanol:water mobile phase for a C18 column to separate various nitroaromatics. epa.gov However, achieving baseline separation of all isomers, such as 2-amino-4,6-dinitrotoluene (B165273) and 4-amino-2,6-dinitrotoluene (B94180), often requires careful optimization of parameters like mobile phase composition, column temperature, and the use of different column chemistries. researchgate.net Increasing column temperature can shorten retention times and improve peak resolution for aminoaromatic compounds. montana.edu Specialized columns, such as those with diol or phenyl functional groups, have also been developed to enhance the separation of these challenging isomers. nih.govplos.org
Table 1: Example HPLC Conditions for Isomer Separation
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18 (Reversed-Phase) epa.gov | Diol Functionalized plos.org |
| Mobile Phase | Methanol / Water (50:50, v/v) epa.gov | Acetonitrile / Water (Gradient) plos.org |
| Flow Rate | 1.5 mL/min epa.gov | 0.8 mL/min plos.org |
| Detection | UV at 254 nm epa.gov | UV at 254 nm plos.org |
| Temperature | Ambient or controlled (e.g., 32°C) researchgate.net | Ambient |
| Notes | Standard method for many nitroaromatics. | Offers improved resolution for DNT and ADNT isomers. plos.org |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like dinitrotoluenes. uva.nlresearchgate.net While thermal lability can be a concern for some nitroaromatics, many DNT and ADNT isomers are sufficiently stable for GC analysis. researchgate.net The choice of the capillary column is critical for separating closely related isomers. researchgate.net
A typical GC method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column's stationary phase interacts differently with each compound, leading to separation based on boiling point and polarity. Fast GC methods using short, narrow-bore columns can significantly reduce analysis times. researchgate.net For complex samples, vacuum-outlet GC-MS can lower the elution temperatures, minimizing thermal degradation and improving the analysis of thermally labile compounds. uva.nl
Table 2: Typical GC-MS Parameters for Dinitrotoluene Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5MS or similar (low-polarity) researchgate.net |
| Injector Temp. | 175°C researchgate.net |
| Carrier Gas | Helium researchgate.net |
| Oven Program | 50°C hold, then ramp at 10-30°C/min to 280°C researchgate.netepa.gov |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |
| MS Mode | Electron Ionization (EI) at 70 eV fedlab.ru |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of nitroaromatic compounds. frtr.govijcps.org It is often used for screening purposes or to quickly monitor the progress of a chemical reaction. nih.gov In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate via capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. libretexts.org
The separation of DNT isomers can be achieved using silica gel plates with a mobile phase consisting of a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like acetone. researchgate.net After development, the separated spots are visualized, often under UV light at 254 nm, where the nitroaromatic compounds appear as dark spots. researchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification. libretexts.org
Table 3: TLC Systems for Nitroaromatic Compound Separation
| Parameter | System 1 | System 2 |
|---|---|---|
| Stationary Phase | Silica Gel G ijcps.org | Silica Gel 60 F254 researchgate.net |
| Mobile Phase | Petroleum Ether / Acetone (7:3, v/v) researchgate.net | Toluene (B28343) / Ethyl Acetate |
| Visualization | UV Light (254 nm) researchgate.net | Stannous chloride reduction followed by diazotization and coupling ijcps.org |
| Application | General screening of explosives. researchgate.net | Specific detection of nitroaromatics in biological materials. ijcps.org |
Gas Chromatography (GC) Applications
Spectroscopic Characterization of Aromatic Nitro-Amino Compounds
Once separated, spectroscopic techniques are employed to confirm the molecular structure of the analyte. For a molecule like this compound, spectroscopy is essential for verifying the presence of the correct functional groups (amino and nitro) and, crucially, their specific positions on the toluene ring.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govnih.gov A molecule absorbs IR radiation or scatters Raman light at specific frequencies corresponding to the vibrational modes of its chemical bonds (e.g., stretching, bending). libretexts.org For this compound, the key functional groups—amino (-NH2), nitro (-NO2), and the substituted aromatic ring—have characteristic vibrational frequencies. scispace.com
The -NH2 group typically shows symmetric and asymmetric N-H stretching vibrations in the 3300-3500 cm⁻¹ region. The -NO2 group exhibits strong, characteristic asymmetric and symmetric stretching vibrations, usually found near 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The specific frequencies can be influenced by the electronic effects of other substituents on the ring. rsc.org The aromatic ring itself has C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching and C-H bending vibrations at lower wavenumbers. uni-muenchen.de Comparing the experimental spectrum with data from similar known compounds or with theoretical calculations can confirm the presence of these groups. nih.govscispace.com
Table 4: Characteristic Vibrational Frequencies for Nitro-Amino Aromatics
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 |
| Symmetric N-H Stretch | 3300 - 3400 | |
| N-H Scissoring | 1590 - 1650 | |
| Nitro (-NO₂) | Asymmetric N=O Stretch | 1500 - 1560 |
| Symmetric N=O Stretch | 1330 - 1370 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1450 - 1600 | |
| C-H Out-of-Plane Bend | 700 - 900 |
Note: Ranges are approximate and can shift based on the complete molecular structure and sample phase. rsc.orgnist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for establishing the connectivity and positional isomerism of a molecule. nih.gov Both ¹H (proton) and ¹³C (carbon) NMR are used to map out the carbon-hydrogen framework. wiley.com The chemical environment of each nucleus determines its resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) cause signals to split into distinct patterns. nih.govscispace.com
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons and the two aromatic protons. The chemical shifts of the aromatic protons are heavily influenced by the electronic effects of the attached amino and nitro groups. The amino group is electron-donating, shielding nearby protons (shifting them upfield to a lower δ value), while the nitro groups are strongly electron-withdrawing, deshielding them (shifting them downfield to a higher δ value). tsijournals.com The coupling pattern between the two adjacent aromatic protons would appear as a pair of doublets, and the magnitude of the coupling constant (J-value) would confirm their ortho relationship. The ¹³C NMR spectrum would show a unique signal for each of the seven carbon atoms in the molecule, and their chemical shifts would likewise confirm the substitution pattern. chegg.com By analyzing the chemical shifts, integration (proton ratio), and coupling patterns, the exact arrangement of substituents on the aromatic ring can be unambiguously determined. nih.gov
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. Electron Ionization (EI) is a commonly employed "hard" ionization technique that results in extensive fragmentation, providing a detailed fingerprint of the molecule. creative-proteomics.comwikipedia.org
In the mass spectrum of aminodinitrotoluene isomers like this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 197. researchgate.net A characteristic fragmentation pattern for aromatic nitro-compounds involves the loss of a hydroxyl radical (•OH), resulting in an intense peak at m/z 180. researchgate.net Subsequent losses of the two nitro groups as nitrogen dioxide (NO₂) or nitrous acid (HNO₂) are also characteristic. researchgate.net
The fragmentation pathways can be influenced by the relative positions of the nitro and amino groups on the toluene ring. nih.gov While specific fragmentation data for the 2,3-dinitro-4-amino isomer is not extensively detailed in the provided results, the general principles of fragmentation for aminodinitrotoluenes apply. For instance, electrospray ionization in negative mode (ESI-) typically produces a deprotonated molecule [M-H]⁻. nih.gov Subsequent tandem mass spectrometry (MS/MS) experiments can then be used to induce and analyze fragmentation, helping to differentiate between isomers. nih.govresearchgate.net
| Ion | m/z (Mass-to-Charge Ratio) | Significance |
|---|---|---|
| [M]⁺ | 197 | Molecular Ion |
| [M-OH]⁺ | 180 | Loss of a hydroxyl radical, characteristic of aromatic nitro-compounds |
| [M-H]⁻ | 196 | Deprotonated molecule in negative ion mode ESI |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. msu.edu The wavelengths at which absorption occurs are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. msu.edu
For nitroaromatic compounds, the addition of nitro groups to the toluene structure generally leads to an increase in the intensity of absorption and a shift to shorter wavelengths (a "blue shift"). iu.edu For example, the absorption for 2,4,6-trinitrotoluene (B92697) appears around 210 nm and 240 nm. iu.edu The presence of an amino group, in addition to the nitro groups, further influences the electronic transitions and the resulting spectrum. iu.edu
While specific UV-Vis data for this compound is not explicitly detailed in the search results, data for related aminodinitrotoluene isomers is available. For instance, 2-amino-4,6-dinitrotoluene shows a maximum absorbance at approximately 226 nm, with a shoulder at 270 nm and another feature at 380 nm. pitt.edu Similarly, 4-amino-2,6-dinitrotoluene exhibits a maximum absorbance at about 230 nm and a second band at 370 nm. pitt.edu These values are influenced by the solvent used. It is expected that this compound would also display complex absorption bands in the UV region due to its combination of chromophores.
| Compound | Absorption Maxima (λmax) |
|---|---|
| 2-amino-4,6-dinitrotoluene | ~226 nm, ~270 nm (shoulder), ~380 nm |
| 4-amino-2,6-dinitrotoluene | ~230 nm, ~370 nm |
Advanced Hyphenated Techniques for Trace Analysis
For the detection and quantification of trace levels of this compound, especially in complex matrices like environmental samples, advanced hyphenated techniques are essential. researchgate.net These methods combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. researchgate.netnih.gov Aminodinitrotoluene isomers can be analyzed by GC-MS, often in selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov This allows for the detection of these compounds at very low levels. nih.gov For instance, a vacuum-outlet GC-MS method has been developed for the rapid analysis of impurities in trinitrotoluene (TNT), including aminodinitrotoluene isomers, with detection limits in the nanogram per milliliter range. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , are powerful tools for analyzing less volatile and thermally labile compounds. researchgate.netnih.gov These techniques are particularly useful for the analysis of explosives and their degradation products in environmental samples. nih.govresearchgate.net Reversed-phase liquid chromatography is often employed for the separation of aminodinitrotoluene isomers. plos.org The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and allows for the confirmation of compound identity through the analysis of specific fragmentation patterns. nih.gov Methods using LC-MS/MS have achieved very low detection limits, sometimes at the femtogram level, for related explosive compounds. mdpi.com
| Technique | Application | Key Advantages |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and thermally stable isomers in forensic and environmental samples. researchgate.netnih.gov | High resolution, established libraries for identification. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Trace analysis of isomers in complex environmental matrices like soil and water. nih.govresearchgate.net | High sensitivity and selectivity, suitable for non-volatile compounds. researchgate.netnih.gov |
Environmental Biotransformation and Biodegradation Research
Microbial Degradation Pathways of Nitroaromatic Compounds
Microorganisms have evolved diverse metabolic strategies to utilize or transform nitroaromatic compounds. The highly electron-deficient nature of the aromatic ring in polynitrated molecules, a result of the strong electron-withdrawing nitro (-NO2) groups, makes them generally resistant to the typical oxygenase attacks that initiate the degradation of many other aromatic hydrocarbons. nih.govtandfonline.comtandfonline.com Consequently, the initial steps in the microbial metabolism of these compounds are often reductive, even under aerobic conditions. nih.govd-nb.infomdpi.com
Under anaerobic conditions, a wide variety of microorganisms can reductively transform nitroaromatic compounds. This process involves the sequential reduction of the nitro groups to nitroso, hydroxylamino, and finally amino groups. tandfonline.comresearchgate.netomicsonline.org Strict anaerobes, such as species of Clostridium and the sulfate-reducing bacterium Desulfovibrio, are particularly effective at this transformation. nih.gov
The reduction pathway can lead to the formation of various amino-substituted derivatives. For instance, in the case of 2,4,6-trinitrotoluene (B92697) (TNT), anaerobic metabolism can proceed through intermediates like 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT) and 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT), followed by 2,4-diamino-6-nitrotoluene (B1208478) (2,4-DANT), and can ultimately lead to the formation of triaminotoluene (TAT). nih.govresearchgate.netcdnsciencepub.com The complete reduction to TAT requires a very low redox potential, which is achievable only in anoxic environments. nih.gov Some anaerobic consortia have been shown to be more effective than pure cultures in achieving complete biotransformation. tandfonline.com For dinitrotoluenes (DNTs), anaerobic transformation by Clostridium acetobutylicum has been observed to produce hydroxylamino and subsequently dihydroxylamino intermediates as primary products, rather than proceeding directly to aminated derivatives. dss.go.th
While the electron-deficient ring of highly nitrated aromatics is resistant to aerobic ring-cleavage dioxygenases, transformation still occurs under aerobic conditions, primarily through reductive pathways. nih.govtandfonline.com Many aerobic bacteria utilize nitroreductases to reduce one or more nitro groups, forming aminodinitrotoluenes and other reduced derivatives that may accumulate in the culture medium. nih.gov
An alternative aerobic pathway involves the formation of a hydride-Meisenheimer complex, where a hydride ion, often from NAD(P)H, attacks the electron-deficient aromatic ring. nih.govresearchgate.net The subsequent rearomatization of this complex can result in the elimination of a nitro group as nitrite (B80452). nih.gov This denitration is a crucial step, as the removal of a nitro group decreases the electron deficiency of the ring, potentially making it susceptible to subsequent oxidative attack by dioxygenase enzymes. nih.govd-nb.info For example, some Pseudomonas strains can transform TNT into 2,4-dinitrotoluene (B133949) (2,4-DNT) and nitrite via a Meisenheimer complex. nih.gov The resulting DNT can then be mineralized by other bacteria through established dioxygenase-mediated pathways. nih.govnih.gov
The biodegradation of nitroaromatic compounds is mediated by a variety of enzymes.
Nitroreductases : These are key enzymes that catalyze the reduction of nitro groups. They are broadly classified into two types: oxygen-insensitive (Type I) and oxygen-sensitive (Type II) enzymes. tandfonline.com These NAD(P)H-dependent enzymes transfer electrons to the nitro group, leading to the formation of nitroso, hydroxylamino, and amino derivatives. tandfonline.comd-nb.inforesearchgate.net Azoreductases have also been shown to possess nitroreductase activity, capable of converting nitroaromatics to their corresponding amines under aerobic conditions. omicsonline.org
Dioxygenases : These enzymes are central to the aerobic degradation of less-substituted aromatic compounds. While highly nitrated compounds like TNT are poor substrates, dinitrotoluenes can be attacked by dioxygenases. nih.govnih.gov For example, the degradation of 2,4-DNT by Burkholderia sp. strain DNT is initiated by a dioxygenase that adds two hydroxyl groups to the ring, forming 4-methyl-5-nitrocatechol (B15798) and releasing a nitrite ion. nih.govasm.org A monooxygenase then acts on this intermediate, leading to further degradation and eventual ring cleavage. asm.org Similarly, the degradation of 2,6-DNT can proceed via a dioxygenation reaction that produces 3-methyl-4-nitrocatechol and releases nitrite. dtic.mil
Peroxidases : Ligninolytic fungi, such as Phanerochaete chrysosporium, utilize extracellular peroxidases (lignin peroxidase and manganese peroxidase) to oxidize a wide range of recalcitrant compounds, including nitroaromatics. nih.govcofferxm.com The degradation of 2,4-DNT by this fungus involves an initial reduction to 2-amino-4-nitrotoluene, which is then oxidized by manganese peroxidase. cofferxm.com
Aerobic Transformation Processes and Nitrite Release
Identification of Biotransformation Products of Substituted Nitro-Amino-Toluene Compounds
The biotransformation of substituted nitro-toluenes leads to a variety of intermediate and final products, depending on the parent compound, the microorganisms involved, and the environmental conditions (aerobic vs. anaerobic).
Under anaerobic conditions, the primary transformation products result from the stepwise reduction of nitro groups. For TNT, the most commonly identified metabolites are 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT). tandfonline.comresearchgate.netcdnsciencepub.com Further reduction leads to the formation of 2,4-diamino-6-nitrotoluene (2,4-DANT) and 2,6-diamino-4-nitrotoluene (B1213746) (2,6-DANT). tandfonline.comresearchgate.net In some cases, complete reduction to 2,4,6-triaminotoluene (B1203909) (TAT) is observed. nih.gov For dinitrotoluenes, such as 2,4-DNT, anaerobic transformation yields corresponding aminonitrotoluenes (2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene) and ultimately 2,4-diaminotoluene (B122806) (2,4-DAT). dss.go.thcdc.govnih.gov Studies with Clostridium acetobutylicum have also identified hydroxylamino and dihydroxylamino intermediates as significant products of DNT transformation. dss.go.th
Under aerobic conditions, similar reduced products like ADNTs are often formed. nih.gov However, pathways involving nitrite release can lead to different intermediates. The aerobic degradation of 2,4-DNT by certain Pseudomonas and Burkholderia species produces 4-methyl-5-nitrocatechol, which is further metabolized. nih.govasm.org Fungal degradation can also yield unique products; for example, the transformation of 2,4-DNT by Phanerochaete chrysosporium can produce 4-nitro-1,2-benzoquinone and 1,2-dimethoxy-4-nitrobenzene. cofferxm.com
Table 1: Identified Biotransformation Products of Selected Nitro-Amino-Toluene Compounds
| Parent Compound | Biotransformation Product |
|---|---|
| 2,4,6-Trinitrotoluene (TNT) | 2-Amino-4,6-dinitrotoluene (2-ADNT) |
| 4-Amino-2,6-dinitrotoluene (4-ADNT) | |
| 2,4-Diamino-6-nitrotoluene (2,4-DANT) | |
| 2,6-Diamino-4-nitrotoluene (2,6-DANT) | |
| 2,4,6-Triaminotoluene (TAT) | |
| Hydroxylaminodinitrotoluenes | |
| 2,4-Dinitrotoluene (2,4-DNT) | 2-Amino-4-nitrotoluene |
| 4-Amino-2-nitrotoluene | |
| 2,4-Diaminotoluene (2,4-DAT) | |
| 2,4-Dihydroxylaminotoluene | |
| 4-Methyl-5-nitrocatechol | |
| 2,6-Dinitrotoluene (B127279) (2,6-DNT) | 2-Amino-6-nitrotoluene |
| 2,6-Dihydroxylaminotoluene | |
| 3-Methyl-4-nitrocatechol |
Factors Influencing Biodegradation Rates and Extent in Environmental Matrices
The efficiency of nitroaromatic biodegradation in soil and water is controlled by a complex interplay of physical, chemical, and biological factors.
Soil Properties : The physicochemical properties of the soil matrix significantly affect the bioavailability and degradation of contaminants. bme.hu The content of clay and organic matter can decrease the concentration of available TNT through sorption, which can reduce its toxicity but also its accessibility to microbes. bme.hu Covalent binding to soil humic substances can result in irreversible sorption, making removal difficult. tandfonline.com
Nutrient and Substrate Availability : Biotransformation is often a co-metabolic process, requiring an additional carbon and energy source to support microbial growth. The addition of substrates like ethanol, pyruvate, or potato starch has been shown to enhance the anaerobic degradation of nitroaromatics. cdnsciencepub.comcdc.gov The presence of an easily metabolizable carbon source can accelerate the reductive transformation of compounds like 2,4-DNT. cdc.gov
Oxygen Supply : The presence or absence of oxygen is a critical factor that determines which metabolic pathways are dominant. bme.hu Anaerobic conditions are generally required for the complete reduction of multiple nitro groups. nih.govtandfonline.com Intensive aeration can influence the types of biodegrading bacteria and the resulting degradation products. bme.hu
Phytoremediation and Mycoremediation Potential for Nitroaromatic Contaminants
Bioremediation strategies can be enhanced by harnessing the metabolic capabilities of plants (phytoremediation) and fungi (mycoremediation).
Phytoremediation utilizes plants to remove, contain, or degrade environmental contaminants. tandfonline.comnih.gov Various plant species, including aquatic and wetland plants like Phragmites australis (common reed), grasses like switchgrass, and trees like hybrid poplars, have demonstrated the ability to take up and transform nitroaromatic compounds. tandfonline.comresearchgate.net Once taken up by the roots, compounds like TNT can be transformed into aminodinitrotoluene metabolites, which have been detected in the shoots of plants, indicating translocation and phytodegradation. tandfonline.comresearchgate.net Transgenic plants engineered with bacterial nitroreductase genes have shown an enhanced ability to tolerate and detoxify TNT. researchgate.net Phytoremediation is considered a cost-effective, environmentally friendly approach, particularly for large areas with low to moderate levels of contamination. tandfonline.comnih.gov
Mycoremediation involves the use of fungi to break down contaminants. White-rot fungi, such as Phanerochaete chrysosporium, are particularly effective due to their non-specific extracellular lignin-modifying enzymes, including lignin (B12514952) peroxidases and manganese peroxidases. nih.govnih.gov These enzymes can degrade complex aromatic structures like those found in nitroaromatic explosives. nih.govcofferxm.com The fungus can mineralize TNT and 2,4-DNT, breaking them down into less complex molecules. nih.govcdc.gov Fungal-based bioreactors and composting systems have been explored as effective methods for treating soils highly contaminated with explosives. nih.gov
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and electron distribution.
Density Functional Theory (DFT) has become a primary tool for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. researchgate.net DFT methods are used to determine the optimized, lowest-energy geometry of a molecule in its ground state. diva-portal.orgd-nb.info For nitroaromatic compounds, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. d-nb.info These calculations involve minimizing the energy of the molecule with respect to all geometric parameters. d-nb.info The absence of imaginary frequencies in the final optimized structure confirms that it represents a stable minimum on the potential energy surface. d-nb.info
In studies of related nitroaromatic compounds, DFT has been employed to investigate the structural parameters and how they are influenced by substituent groups. d-nb.info For instance, calculations on similar molecules have been performed using the B3LYP functional with basis sets like 6-311++G(d,p) to obtain reliable geometries. researchgate.net These studies provide a foundational understanding of how the amino and dinitro groups in 2,3-Dinitro-4-amino-toluene would influence the geometry of the toluene (B28343) ring.
Table 1: Representative DFT Functionals and Basis Sets
| Method | Description | Typical Application |
|---|---|---|
| DFT Functionals | ||
| B3LYP | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimizations and electronic property calculations of organic molecules. d-nb.inforesearchgate.net |
| CAM-B3LYP | A long-range corrected hybrid functional, often used for systems where charge transfer is important. | Suitable for calculating excited states and non-linear optical properties. d-nb.info |
| M06-2X | A high-nonlocality functional with broad applicability for thermochemistry, kinetics, and noncovalent interactions. | Used for studying reaction mechanisms and thermodynamic properties. researchgate.net |
| Basis Sets | ||
| 6-311++G(d,p) | A Pople-style basis set that includes diffuse functions (++) and polarization functions (d,p) on both heavy atoms and hydrogens. | Provides a good balance for describing both the core and valence electrons, essential for molecules with heteroatoms and potential for hydrogen bonding. researchgate.net |
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of electronic structure, though they are often more computationally intensive than DFT. researchgate.netacs.org
For nitroaromatic compounds, ab initio calculations can elucidate the effects of electron-withdrawing nitro groups and electron-donating amino groups on the electronic distribution of the aromatic ring. mdpi.com For example, ab initio calculations at the 6-31+G* level have been used to show how steric hindrance in polysubstituted benzene (B151609) rings can force functional groups out of conjugation. mdpi.com Natural Bond Orbital (NBO) analysis, often performed alongside ab initio calculations, can reveal details about charge transfer, hyperconjugative interactions, and stabilization energies within the molecule. researchgate.net
Density Functional Theory (DFT) Studies on Ground State Geometries
Investigation of Reaction Mechanisms and Energetics through Computational Approaches
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, helping to identify intermediates, transition states, and reaction products.
The synthesis of nitroaromatic amines often involves multi-step reactions such as nitration and reduction. nih.govresearchgate.net Computational chemistry can model these processes to understand their mechanisms. For example, the synthesis of dinitrotoluene isomers occurs through the mixed acid nitration of toluene. mdpi.com The subsequent reduction of nitro groups to amino groups is a critical step. researchgate.net
Transition state theory is used to locate the saddle point on the potential energy surface that connects reactants to products. Characterizing this transition state is key to understanding the reaction's kinetics and selectivity. DFT calculations are frequently used to model reaction pathways, such as the nucleophilic aromatic substitution (SNAr) mechanism, by identifying intermediates like the Meisenheimer complex and the associated transition states. researchgate.net In the synthesis of aminonitrotoluenes, computational studies can clarify the regioselectivity of the reduction of one nitro group over the other.
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes like degradation. researchgate.net All-atom MD simulations are particularly useful for studying the interactions and breakdown of organic compounds in various environments. nih.gov
For nitroaromatic compounds, which can be environmental contaminants, understanding their degradation is crucial. acs.org MD simulations can be used to study the thermal decomposition of compounds like TNT, revealing complex multi-stage reaction mechanisms involving radical generation and the formation of gaseous products. acs.org These simulations can identify the initial steps of decomposition, such as C-NO₂ bond cleavage or oxidation of the methyl group. acs.org Similarly, MD can be used to simulate the interaction of nitroaromatics with surfaces or enzymes, which is relevant for sensor development and bioremediation. researchgate.netacs.org For instance, simulations have shown that nitroaromatic compounds adsorb onto silica (B1680970) surfaces, and this interaction is affected by humidity. researchgate.net
Transition State Characterization for Synthetic Reactions
Intermolecular and Intramolecular Interactions in Nitroaromatic Amino Compounds
The physical and chemical properties of this compound are heavily influenced by non-covalent interactions.
Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize these weak interactions. jmcs.org.mxresearchgate.net QTAIM analyzes the electron density topology to identify bond critical points (BCPs) that signify interactions. researchgate.net NBO analysis, on the other hand, examines interactions between filled and vacant orbitals to quantify their stabilization energy. researchgate.net
In this compound, intramolecular hydrogen bonding is expected between the amino group and the adjacent nitro group at the 3-position. This interaction would significantly influence the molecule's conformation and planarity. DFT and NBO analyses can confirm the presence and estimate the strength of this hydrogen bond. researchgate.net
Intermolecular interactions, such as hydrogen bonding and π-π stacking, govern the crystal packing and bulk properties of the compound. For related nitro-substituted compounds, studies have shown extensive networks of N-H···O and C-H···O hydrogen bonds that create supramolecular structures. researchgate.net Computational modeling can predict these packing arrangements and the energies associated with them, providing a link between the molecular structure and the macroscopic properties of the material.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4,6-trinitrotoluene (B92697) (TNT) |
| 2,4-dinitrotoluene (B133949) (2,4-DNT) |
| Benzene |
| Toluene |
| Phenol |
| Nitrobenzene |
| Nitrotoluenes |
| Nitrophenols |
| 1,3,5-trinitrobenzene |
| Picric acid (1,3,5-trinitrophenol) |
| 2,4-diaminotoluene (B122806) (2,4-DAT) |
| 4-Hydroxylamine,2-nitrotoluene (4HA2NT) |
| 4-amino,2-nitrotoluene (4A2NT) |
| 2-amino,4-nitrotoluene (2A4NT) |
| 2,2-dinitro-4,4-azoxytoluene |
| 2-amino-4,6-dinitrotoluene (B165273) (O-NH2-DNT) |
| 4-amino-2,6-dinitrotoluene (B94180) (P-NH2-DNT) |
| 2,4,6-triaminotoluene (B1203909) (TAT) |
| 1-(1-hydroxybenzotriazolyl)-2,4-dinitro-benzene |
| 2-(1-hydroxy-benzotriazolyl) 5-nitro-pyridine |
| N-cyclohexyl-2,4-dinitroaniline |
| 4-(2,4-dinitrophenyl) morpholine |
| 2,4-dinitro-N-phenylaniline |
| N-cyclohexyl-5-nitropyridin-2-amine |
| 4-(5-nitropyridin-2-yl) morpholine |
| 5-nitro-N-phenylpyridin-2-amine |
| 1-hydroxybenzotriazole (HOBt) |
| Nitroethene |
| 2-methoxy-5-nitrothiophene |
| 2-methoxy-3,5-dinitrothiophene |
| 4-Amino-2-nitro-3-toluenesulfonic acid |
| 4-amino-6-chlorotoluene-3-sulfonic acid |
| 4-chloro-3-nitrotoluene |
| Ethyl 4,4''-Dibromo-5'-(butylamino)-2',6'-dinitro-[1,1':3',1''-terphenyl]-4'-carboxylate |
| Aniline |
| Morpholine |
Hydrogen Bonding Analysis in Substituted Toluene Derivatives
The structure of this compound, with its adjacent amino (-NH₂) and nitro (-NO₂) groups, is conducive to the formation of an intramolecular hydrogen bond. The amino group can act as a hydrogen bond donor, while the electronegative oxygen atom of the ortho-nitro group can act as an acceptor. This interaction results in the formation of a stable six-membered ring, a common motif in molecules with ortho-substituted donor and acceptor groups. nih.govustc.edu.cn
Table 1: Characteristics of Intramolecular Hydrogen Bonding in Ortho-Substituted Nitroaromatics
| Parameter | Description | Typical Observation |
| Geometry | Formation of a pseudo-aromatic ring structure. | A six-membered ring (C-C-N-H···O-N) is formed. |
| Bond Length | The distance between the donor hydrogen (from -NH₂) and acceptor oxygen (from -NO₂) is shorter than the sum of their van der Waals radii. | Typically in the range of 1.8 - 2.2 Å. |
| Vibrational Spectra | The stretching frequency of the donor group (N-H) is lowered and its intensity is altered. | A red shift in the N-H stretching band in the IR spectrum. |
| Stability | The hydrogen bond contributes to the thermodynamic stability of the conformer. | The H-bonded conformer is energetically more favorable than non-bonded conformers. |
Role of Steric and Electronic Effects on Molecular Conformation and Reactivity
The molecular structure of this compound is heavily influenced by a combination of steric and electronic effects arising from its substituents.
Steric Effects: The presence of four substituents on the toluene ring, particularly the two adjacent nitro groups at the C2 and C3 positions, creates significant steric hindrance. This crowding forces the nitro groups to twist out of the plane of the benzene ring to minimize repulsive interactions. A similar phenomenon is observed in molecules like 2,4-dinitromesitylene, where bulky adjacent groups lead to substantial dihedral angles between the nitro groups and the aromatic plane. This deviation from planarity affects the extent of electronic conjugation between the nitro groups and the aromatic system. The methyl and amino groups also contribute to the steric strain, influencing the final, lowest-energy molecular conformation.
Table 2: Summary of Steric and Electronic Effects
| Effect | Originating Groups | Consequence |
| Steric Hindrance | -NO₂ at C2, -NO₂ at C3, -CH₃ at C1, -NH₂ at C4 | Nitro groups are forced to twist out of the benzene ring plane, reducing π-conjugation. |
| Electron Donating | Amino (-NH₂) group | Increases electron density on the aromatic ring, particularly at its ortho/para positions. |
| Electron Withdrawing | Nitro (-NO₂) groups | Drastically decreases electron density on the aromatic ring, making it susceptible to nucleophilic attack. |
| Combined Electronic Effect | Push-pull nature of -NH₂ and -NO₂ groups | Creates a highly polarized molecule with modified chemical reactivity compared to mono-substituted toluenes. |
Prediction of Spectroscopic Features through Theoretical Calculations
Theoretical calculations, primarily using Density Functional Theory (DFT), are a cornerstone for predicting and interpreting the spectroscopic features of complex molecules like this compound. researchgate.netresearchgate.net By solving the electronic structure of the molecule, its various spectroscopic properties can be simulated with a high degree of accuracy.
For vibrational spectroscopy (FT-IR and FT-Raman), DFT calculations can predict the frequencies and intensities of all fundamental vibrational modes. researchgate.net These theoretical spectra provide a basis for assigning the experimentally observed absorption bands to specific molecular motions, such as N-H stretches, C-H bends, N-O stretches of the nitro groups, and ring vibrations. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity, which improves the agreement with experimental data. researchgate.net
For electronic spectroscopy (UV-Visible), Time-Dependent DFT (TD-DFT) is the method of choice. researchgate.net It can predict the energies of electronic transitions, corresponding to the absorption wavelengths (λ_max_), and their probabilities (oscillator strengths). These calculations help in understanding the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, and how they are influenced by the different substituents on the aromatic ring. The solvent environment, which can significantly shift absorption bands, can also be modeled using various computational approaches. acs.org
Table 3: Representative Example of Theoretical vs. Experimental Spectroscopic Data for a Substituted Nitroaniline
| Spectroscopic Method | Predicted Feature (DFT B3LYP) | Corresponding Experimental Feature | Assignment |
| FT-IR | Scaled frequency at ~3450 cm⁻¹ | Peak at ~3455 cm⁻¹ | Asymmetric N-H stretch |
| FT-IR | Scaled frequency at ~3360 cm⁻¹ | Peak at ~3365 cm⁻¹ | Symmetric N-H stretch |
| FT-IR | Scaled frequency at ~1580 cm⁻¹ | Peak at ~1585 cm⁻¹ | Asymmetric NO₂ stretch |
| FT-Raman | Scaled frequency at ~1345 cm⁻¹ | Peak at ~1350 cm⁻¹ | Symmetric NO₂ stretch |
| UV-Vis (TD-DFT) | λ_max at ~410 nm | Absorption maximum at ~415 nm | Intramolecular Charge Transfer (π→π*) |
| Note: This table is illustrative, based on typical data for related dinitroaniline compounds as found in computational studies. researchgate.net |
Applications and Emerging Research Directions
Role as an Intermediate in Fine Chemical Synthesis
The strategic placement of amino and nitro groups on the toluene (B28343) ring makes 2,3-Dinitro-4-amino-toluene a valuable intermediate in the synthesis of more complex molecules. Its structural features allow for a variety of chemical transformations, rendering it a useful building block in organic synthesis.
The primary application of related dinitrotoluenes, such as the 2,4- and 2,6-isomers, is in the production of toluene diisocyanate (TDI), a key monomer for polyurethane manufacturing. nih.gov This process involves the hydrogenation of the dinitro compounds to the corresponding diamines, which are then phosgenated. nih.govcofferxm.com While this compound is not a direct precursor to the most common TDI isomers, its structural motifs are relevant to the synthesis of specialty isocyanates and other fine chemicals.
The presence of both nitro and amino groups on the same aromatic ring allows for selective reactions. For instance, the amino group can be acylated to protect it while further reactions are carried out on the nitro groups or the aromatic ring itself. google.com Subsequently, the nitro groups can be reduced to amino groups, opening pathways to a variety of heterocyclic compounds and other functionalized molecules. google.comoup.com The synthesis of 3-nitro-4-aminotoluene, an azoamine used in the production of azo dyes and pigments, follows a similar principle of protecting an amino group, followed by nitration and deprotection. google.com
Exploration in the Development of Functional Materials and Dyes
The chromophoric nature of the nitroaromatic system, coupled with the reactive amino group, positions this compound and its derivatives as candidates for the development of functional materials and dyes.
Dinitrotoluene isomers are utilized in the synthesis of toluidines and various dyes. nih.gov The amino group in these compounds can be diazotized and coupled with other aromatic compounds to form azo dyes, a large and commercially significant class of colorants. The specific substitution pattern of this compound would be expected to influence the color and properties of the resulting dyes. Research into the synthesis of novel low molecular weight anthraquinone (B42736) disperse dyes, for example, has involved the use of various substituted anilines as coupling components. zenodo.org
Furthermore, the incorporation of nitroaromatic compounds into polymer structures is an area of active research. For example, the copolymerization of 4-aminostyrene with nitrostyrenes has been investigated to create block copolymers. researchgate.net The resulting polymers, containing both amino and nitro functionalities, can be further modified, such as by converting the amino groups into diazonium salts for coupling reactions to produce azo derivatives with potential applications as paints or monomer stabilizers. researchgate.net The unique structure of this compound could offer distinct properties if incorporated into such polymer systems.
Advanced Remediation Technologies for Nitroaromatic Contamination (Research Focus)
Nitroaromatic compounds, including dinitrotoluenes, are recognized as significant environmental contaminants, often associated with manufacturing and military activities. tandfonline.comcambridge.org This has spurred extensive research into effective remediation technologies.
Remediation strategies for sites contaminated with dinitrotoluenes typically involve separation processes, advanced oxidation processes (AOPs), chemical reduction, bioremediation, and phytoremediation. epa.gov While much of the research focuses on the more common 2,4- and 2,6-dinitrotoluene (B127279) isomers, the findings are often applicable to the broader class of nitroaromatics.
Novel Catalytic Systems for Nitro Group Reduction
A key approach to detoxifying nitroaromatic compounds is the reduction of the nitro groups to amino groups. cambridge.org This transformation is often the first step in both chemical and biological degradation pathways. cofferxm.comcdc.gov
The catalytic hydrogenation of dinitrotoluenes to their corresponding diaminotoluenes is a crucial industrial process. mdpi.com Transition metals such as palladium, platinum, and nickel, often supported on carbon, are commonly used as catalysts. researchgate.net Research in this area focuses on developing more efficient and selective catalysts. For instance, chromium(IV) oxide nanowires decorated with palladium or platinum nanoparticles have shown high activity in the hydrogenation of 2,4-dinitrotoluene (B133949). mdpi.com Another approach involves the use of hydrogen sulfide (B99878) and carbon monoxide over an iron or cobalt catalyst for the vapor-phase reduction of dinitrotoluenes. google.com
The selective reduction of one nitro group in the presence of others is also a significant area of study. For example, hydrazine (B178648) hydrate (B1144303) in the presence of a Raney nickel catalyst has been used for the partial reduction of dinitroarenes. oup.com Such selective reductions are valuable for creating specific intermediates for further synthesis.
Adsorption and Immobilization Studies in Environmental Systems
Adsorption is another important process for the removal of nitroaromatic compounds from contaminated water and soil. Activated carbon is a commonly used adsorbent, often followed by incineration of the spent carbon. epa.gov
Research in this area explores novel adsorbent materials and the mechanisms of interaction between nitroaromatics and environmental matrices. The sorption of these compounds to soil and humic substances can influence their fate and transport in the environment. tandfonline.com Studies have shown that dinitrotoluenes are not highly adsorbed to soil or sediment, which may lead to leaching into groundwater. cdc.gov
Immobilization of microorganisms on a solid support is a technique used in bioremediation to enhance the degradation of pollutants. nih.gov For example, an anaerobic filter combined with a biological aerated filter has been shown to be effective for the bioremediation of 2,4-dinitrotoluene, with microorganisms immobilized on a carrier. nih.gov Such systems can achieve high removal efficiencies. nih.gov
Future Research Perspectives and Challenges for this compound Research
The future of research on this compound and related compounds is likely to be driven by the need for more efficient synthetic methods, novel materials with tailored properties, and more effective environmental remediation strategies.
A key challenge lies in the development of highly selective and cost-effective catalytic systems for the transformation of this compound into high-value products. This includes catalysts for the selective reduction of one or both nitro groups, as well as catalysts for other functional group transformations.
In the realm of materials science, further exploration of the incorporation of this compound into polymers and dyes could lead to new functional materials with unique optical, electronic, or thermal properties. The synthesis of novel heterocyclic compounds derived from this intermediate also presents a promising avenue for the discovery of new biologically active molecules or materials with interesting properties. beilstein-journals.orgacs.orgekb.eg
From an environmental perspective, a deeper understanding of the specific degradation pathways of this compound in various environmental systems is needed. While much is known about the remediation of other dinitrotoluene isomers, isomer-specific studies are crucial for developing targeted and effective cleanup technologies. This includes research into novel microbial strains and enzymatic systems capable of degrading this specific compound, as well as advanced oxidation and adsorption technologies tailored for its removal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
